molecular formula C31H24Cl2N2O3 B378315 (1E)-1-(4-CHLOROPHENYL)-2-{1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHENYL 4-CHLOROBENZOATE

(1E)-1-(4-CHLOROPHENYL)-2-{1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHENYL 4-CHLOROBENZOATE

Cat. No.: B378315
M. Wt: 543.4g/mol
InChI Key: XFYCRTUFLOFDIL-ZTKZIYFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1E)-1-(4-CHLOROPHENYL)-2-{1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHENYL 4-CHLOROBENZOATE is a complex organic compound that features a benzimidazole core, a chlorophenyl group, and a chlorobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-(4-CHLOROPHENYL)-2-{1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHENYL 4-CHLOROBENZOATE typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Chlorophenyl Group: This step involves the use of chlorobenzene derivatives in a Friedel-Crafts alkylation reaction.

    Attachment of the Methylphenoxyethyl Group: This can be done through nucleophilic substitution reactions using appropriate alkyl halides.

    Esterification with Chlorobenzoic Acid: The final step involves esterification of the intermediate with 4-chlorobenzoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-(4-CHLOROPHENYL)-2-{1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHENYL 4-CHLOROBENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl and benzimidazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(1E)-1-(4-CHLOROPHENYL)-2-{1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHENYL 4-CHLOROBENZOATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-cancer, anti-inflammatory, or antimicrobial properties.

    Materials Science: This compound can be explored for its potential use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe to study various biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of (1E)-1-(4-CHLOROPHENYL)-2-{1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHENYL 4-CHLOROBENZOATE involves its interaction with specific molecular targets. The benzimidazole core is known to interact with DNA and proteins, potentially inhibiting their function. The chlorophenyl and methylphenoxyethyl groups may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1E)-1-(4-CHLOROPHENYL)-2-{1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHENYL 4-CHLOROBENZOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both benzimidazole and chlorobenzoate moieties makes it distinct from other similar compounds, potentially offering unique interactions and applications.

Properties

Molecular Formula

C31H24Cl2N2O3

Molecular Weight

543.4g/mol

IUPAC Name

[(E)-1-(4-chlorophenyl)-2-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]ethenyl] 4-chlorobenzoate

InChI

InChI=1S/C31H24Cl2N2O3/c1-21-6-2-5-9-28(21)37-19-18-35-27-8-4-3-7-26(27)34-30(35)20-29(22-10-14-24(32)15-11-22)38-31(36)23-12-16-25(33)17-13-23/h2-17,20H,18-19H2,1H3/b29-20+

InChI Key

XFYCRTUFLOFDIL-ZTKZIYFRSA-N

SMILES

CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C=C(C4=CC=C(C=C4)Cl)OC(=O)C5=CC=C(C=C5)Cl

Isomeric SMILES

CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2/C=C(\C4=CC=C(C=C4)Cl)/OC(=O)C5=CC=C(C=C5)Cl

Canonical SMILES

CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C=C(C4=CC=C(C=C4)Cl)OC(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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